molecular formula C7H10O2 B054531 1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one CAS No. 124031-52-3

1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one

Cat. No. B054531
CAS RN: 124031-52-3
M. Wt: 126.15 g/mol
InChI Key: AEJCBANCTMGQHU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one, commonly known as dihydrofuran-2-one, is a cyclic organic compound with a molecular formula of C6H8O2. It is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs.

Mechanism of Action

The mechanism of action of dihydrofuran-2-one varies depending on the specific drug it is used to synthesize. However, it is known to have a variety of pharmacological effects, including vasodilation, anti-inflammatory activity, and antifungal activity.
Biochemical and Physiological Effects:
Dihydrofuran-2-one has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in regulating blood pressure. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In addition, it has been shown to have antifungal activity against a variety of fungal species.

Advantages and Limitations for Lab Experiments

One of the main advantages of dihydrofuran-2-one is its versatility as a building block for the synthesis of various drugs. It is also relatively easy to synthesize and is commercially available. However, one limitation is that it can be difficult to work with due to its high reactivity and potential for polymerization.

Future Directions

There are several potential future directions for research on dihydrofuran-2-one. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that dihydrofuran-2-one derivatives have the ability to inhibit the aggregation of beta-amyloid, which is a hallmark of Alzheimer's disease. Another area of interest is its potential use as an antifungal agent. Further research is needed to determine the efficacy and safety of dihydrofuran-2-one derivatives for these and other potential therapeutic applications.

Synthesis Methods

Dihydrofuran-2-one can be synthesized through a variety of methods, including the reaction of 2-butanone with acetic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. Another method involves the reaction of 1,4-dioxane with acetaldehyde in the presence of a base, such as sodium hydroxide. The resulting product is then oxidized with chromic acid to yield dihydrofuran-2-one.

Scientific Research Applications

Dihydrofuran-2-one has been extensively studied for its potential therapeutic applications. It is commonly used as a building block for the synthesis of various drugs, including antihypertensive agents, anti-inflammatory agents, and antifungal agents. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.

properties

CAS RN

124031-52-3

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-[(2R)-2,5-dihydrofuran-2-yl]propan-2-one

InChI

InChI=1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h2-3,7H,4-5H2,1H3/t7-/m0/s1

InChI Key

AEJCBANCTMGQHU-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)C[C@@H]1C=CCO1

SMILES

CC(=O)CC1C=CCO1

Canonical SMILES

CC(=O)CC1C=CCO1

synonyms

2-Propanone, 1-(2,5-dihydro-2-furanyl)-, (R)- (9CI)

Origin of Product

United States

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